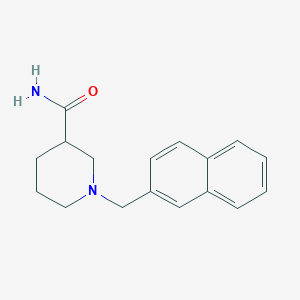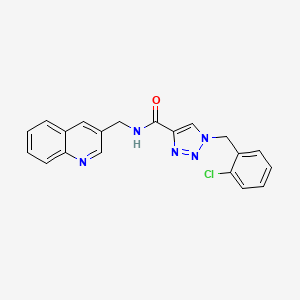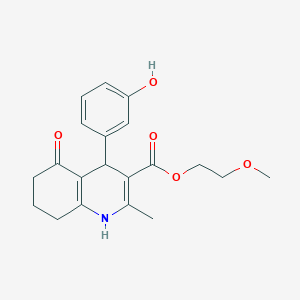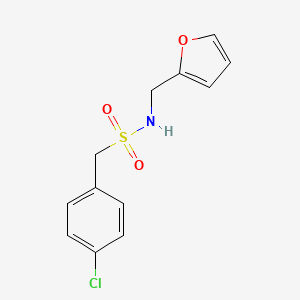
1-(2-naphthylmethyl)-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-naphthylmethyl)-3-piperidinecarboxamide, also known as NPC 15437, is a chemical compound that has been studied for its potential therapeutic applications in various scientific research fields.
Applications De Recherche Scientifique
1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 has been studied for its potential therapeutic applications in various scientific research fields, including neurology, pharmacology, and oncology. In neurology, this compound 15437 has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, this compound 15437 has been studied for its potential use as an analgesic and anti-inflammatory agent. In oncology, this compound 15437 has been shown to have anti-cancer properties and can potentially be used to treat various types of cancer.
Mécanisme D'action
The mechanism of action of 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 is not fully understood, but it is believed to work by modulating the activity of certain proteins and enzymes in the body. Specifically, this compound 15437 has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, this compound 15437 has been shown to activate the protein kinase C (PKC) pathway, which is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects
This compound 15437 has been shown to have various biochemical and physiological effects in the body. In neurology, this compound 15437 has been shown to protect neurons from oxidative stress and apoptosis, which can contribute to the development of neurodegenerative diseases. In pharmacology, this compound 15437 has been shown to reduce inflammation and pain, potentially through its inhibition of COX-2 activity. In oncology, this compound 15437 has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 in lab experiments is its potential therapeutic applications in various scientific research fields. Additionally, this compound 15437 has been shown to have relatively low toxicity and can be administered orally, making it a potentially useful drug candidate. However, one limitation of using this compound 15437 in lab experiments is its limited availability and high cost, which can make it difficult to obtain and use in large-scale studies.
Orientations Futures
There are several potential future directions for research on 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437. One direction is to further investigate its potential therapeutic applications in neurology, pharmacology, and oncology. Additionally, future research could focus on elucidating the mechanism of action of this compound 15437 and identifying potential drug targets. Finally, future studies could explore the development of more cost-effective and efficient synthesis methods for this compound 15437.
Méthodes De Synthèse
1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 can be synthesized using a multi-step process that involves the reaction between 2-naphthaldehyde and piperidine, followed by the addition of a carboxylic acid group. The final product is obtained through purification and isolation processes, such as recrystallization and chromatography.
Propriétés
IUPAC Name |
1-(naphthalen-2-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c18-17(20)16-6-3-9-19(12-16)11-13-7-8-14-4-1-2-5-15(14)10-13/h1-2,4-5,7-8,10,16H,3,6,9,11-12H2,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNDYMXSBAPSHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC3=CC=CC=C3C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198236 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5107983.png)



![methyl 4-({[2-(4-methoxyphenyl)ethyl][(1-methyl-4-piperidinyl)methyl]amino}carbonyl)benzoate](/img/structure/B5108007.png)
![N-(2-fluorophenyl)-2-[2-(2-naphthyloxy)propanoyl]hydrazinecarboxamide](/img/structure/B5108008.png)


![N-{1-[1-(3-chlorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5108050.png)
![1-(3,4-dichlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5108052.png)
![methyl [5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride](/img/structure/B5108058.png)


![2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5108083.png)
